molecular formula C15H14N4O2S B14740070 1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea

1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea

Cat. No.: B14740070
M. Wt: 314.4 g/mol
InChI Key: WRLBBUOCAZZGJO-CZCYGEDCSA-N
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Description

1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea is a chemical compound known for its unique structure and properties It is a derivative of thiourea, featuring two hydroxyphenyl groups attached to the thiourea core through methyleneamino linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea typically involves the reaction of thiourea with 3-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The methyleneamino linkages can be reduced to form amines.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbamate . This inhibition is crucial in reducing the pathogenic effects of urease-producing bacteria.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-3-[(3-hydroxyphenyl)methylideneamino]thiourea
  • 3-dodecyl-1-[(3-hydroxyphenyl)methylideneamino]thiourea
  • 1-[(3-hydroxyphenyl)methylideneamino]-3-phenyl-thiourea

Uniqueness

1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea is unique due to its symmetrical structure and the presence of two hydroxyphenyl groups. This structural feature enhances its ability to form stable metal complexes and increases its potential as a versatile ligand in coordination chemistry. Additionally, its dual hydroxy groups provide multiple sites for chemical modification, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

1,3-bis[(E)-(3-hydroxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C15H14N4O2S/c20-13-5-1-3-11(7-13)9-16-18-15(22)19-17-10-12-4-2-6-14(21)8-12/h1-10,20-21H,(H2,18,19,22)/b16-9+,17-10+

InChI Key

WRLBBUOCAZZGJO-CZCYGEDCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC(=S)N/N=C/C2=CC(=CC=C2)O

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=S)NN=CC2=CC(=CC=C2)O

Origin of Product

United States

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